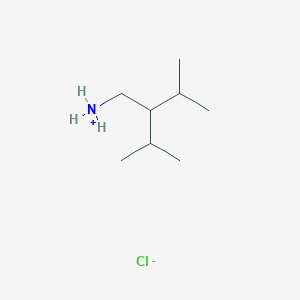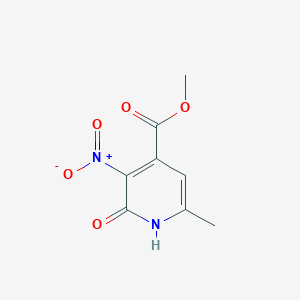![molecular formula C6H2Cl2FN3 B1528348 2,4-二氯-5-氟-7H-吡咯并[2,3-d]嘧啶 CAS No. 1053228-29-7](/img/structure/B1528348.png)
2,4-二氯-5-氟-7H-吡咯并[2,3-d]嘧啶
描述
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H2Cl2FN3 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is 206.00, and its exact mass is 204.9609806 . It has one hydrogen bond donor and three hydrogen bond acceptors .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 206.00, an exact mass of 204.9609806, and a topological polar surface area of 41.6 . It has a complexity of 182 and a covalently-bonded unit count of 1 .科学研究应用
激酶抑制
该化合物作为合成5-氟嘧啶-2-甲酰胺和5-氟嘧啶-4-甲酰胺的起始原料,这些化合物是潜在的激酶抑制剂。 激酶抑制剂在癌症治疗中具有重要意义,因为它们可以干扰癌细胞的通讯,从而抑制它们的生长和存活 .
药物中间体
它广泛用于合成药物中间体,包括用于CP690550和CGP76030等药物的中间体。 这些中间体对于开发新的药物和治疗方法至关重要 .
抗癌研究
使用该化合物合成了一系列含有氯原子和三氯甲基的衍生物。 这些衍生物在抗癌研究中显示出潜力,突出了该化合物在药物化学中的多功能性 .
抗炎活性
已研究了该化合物的衍生物的抗炎活性。 构效关系(SAR)研究表明,某些吡咯并[2,3-d]嘧啶比其他相关化合物具有更好的抗炎活性 .
氟嘧啶的合成
该化合物用于与醇盐、酚类以及芳香族和杂环胺反应合成2-和4-取代的5-氟嘧啶。 这些氟嘧啶在化学研究和药物开发中具有多种应用 .
作用机制
- The primary targets of this compound are proteins or enzymes involved in cellular processes. Unfortunately, specific targets for 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have not been extensively studied or reported in the literature .
Target of Action
Biochemical Pathways
属性
IUPAC Name |
2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLPMUAQOPSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732031 | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053228-29-7 | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053228-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


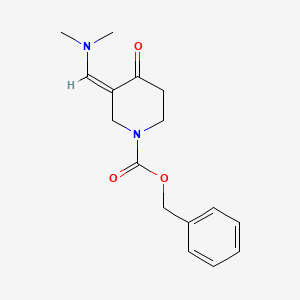
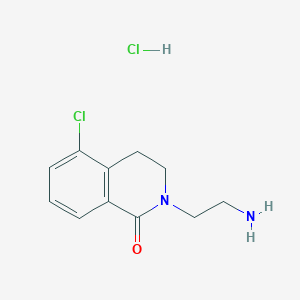
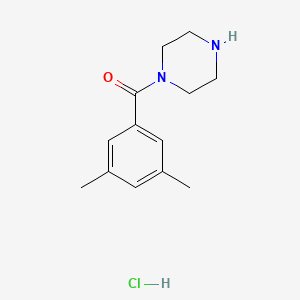
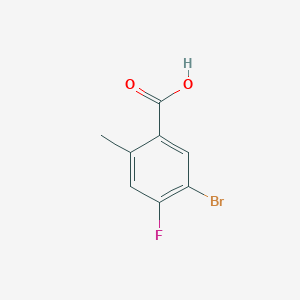

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
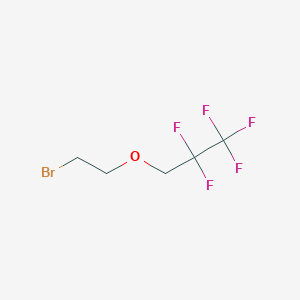
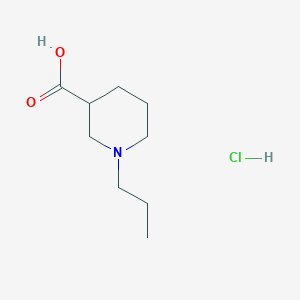
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)
